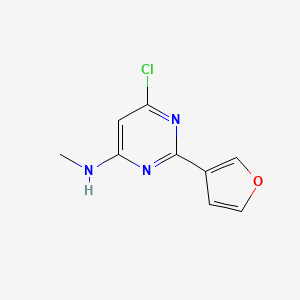6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine
CAS No.: 2383571-36-4
Cat. No.: VC6685038
Molecular Formula: C9H8ClN3O
Molecular Weight: 209.63
* For research use only. Not for human or veterinary use.

| CAS No. | 2383571-36-4 |
|---|---|
| Molecular Formula | C9H8ClN3O |
| Molecular Weight | 209.63 |
| IUPAC Name | 6-chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C9H8ClN3O/c1-11-8-4-7(10)12-9(13-8)6-2-3-14-5-6/h2-5H,1H3,(H,11,12,13) |
| Standard InChI Key | CQZWVTIUZPNSAK-UHFFFAOYSA-N |
| SMILES | CNC1=CC(=NC(=N1)C2=COC=C2)Cl |
Structural Characteristics and Molecular Identity
Core Architecture and Substituent Configuration
The compound features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at three positions:
-
Position 2: A furan-3-yl group, a five-membered oxygen-containing heterocycle attached via its third carbon .
-
Position 4: An N-methylamine group (), which introduces basicity and hydrogen-bonding potential .
-
Position 6: A chlorine atom, contributing to electronic effects and steric bulk .
The SMILES notation explicitly defines this arrangement, while the InChIKey provides a unique identifier for computational studies .
Table 1: Molecular Properties of 6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 209.63 g/mol | |
| CAS Registry Number | 2383571-36-4 | |
| SMILES | CNc1cc(Cl)nc(n1)c1cocc1 | |
| Topological Polar Surface Area | 65.67 Ų (estimated) |
Synthetic Methodologies and Optimization
Retrosynthetic Analysis
The compound can be dissected into three building blocks:
-
Pyrimidine Core: Likely derived from 4,6-dichloropyrimidine or a similar precursor.
-
Furan-3-yl Group: Introduced via cross-coupling reactions (e.g., Suzuki-Miyaura).
-
N-Methylamine: Installed through nucleophilic substitution or reductive amination .
Reported Synthesis Pathways
While no explicit protocol for this compound exists in the literature, analogous routes for pyrimidine derivatives suggest the following steps :
-
Chlorination at Position 6: Treatment of 4-amino-2-(furan-3-yl)pyrimidine with or .
-
N-Methylation: Reaction of the intermediate 6-chloro-2-(furan-3-yl)pyrimidin-4-amine with methyl iodide () in the presence of a base (e.g., ) .
Table 2: Hypothetical Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (Estimated) |
|---|---|---|
| Chlorination | , reflux, 6h | 70–80% |
| N-Methylation | , , DMF, 60°C, 12h | 60–70% |
Physicochemical and Spectroscopic Properties
Solubility and Partitioning
The compound’s LogP (octanol-water partition coefficient) is estimated at 1.90, indicating moderate lipophilicity suitable for membrane permeability . Aqueous solubility is likely limited (<1 mg/mL) due to the aromatic furan and pyrimidine systems, though the N-methylamine may enhance solubility in acidic media via protonation .
Spectroscopic Characterization
-
: Key signals include:
-
: Peaks at δ 104–161 ppm correspond to pyrimidine and furan carbons, with a carbonyl signal absent, confirming the amine structure .
| Parameter | Specification |
|---|---|
| Purity | >95% (HPLC) |
| Packaging | 50 mg–1 g increments |
| Storage Conditions | −20°C, desiccated |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume